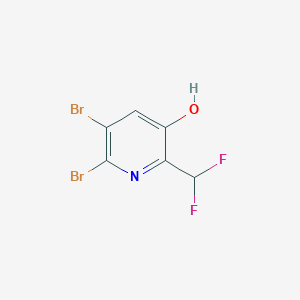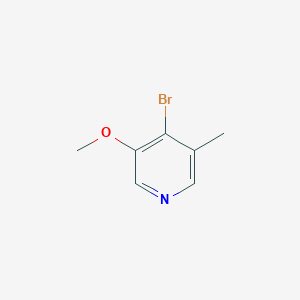
4-Bromo-3-methoxy-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the third position, and a methyl group at the fifth position on the pyridine ring. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-3-methoxy-5-methylpyridine can be synthesized through several methods. One common method involves the bromination of 3-methoxy-5-methylpyridine using bromine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Another method involves the use of Suzuki–Miyaura coupling, where 3-methoxy-5-methylpyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dehalogenated pyridines or reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methoxy-5-methylpyridine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methoxy-5-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine atom and methoxy group allows for specific interactions with these targets, leading to the desired biological or chemical effects.
For example, in medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can block the enzyme’s activity and lead to therapeutic effects. The exact molecular pathways involved depend on the specific target and application .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-methoxy-5-methylpyridine can be compared with other similar compounds, such as:
3-Bromo-4-methoxy-5-methylpyridine: This compound has a similar structure but with the bromine and methoxy groups at different positions. It may exhibit different reactivity and applications.
4-Bromo-3-methyl-5-methoxypyridine: This compound has the same functional groups but in a different order. It may have different chemical and biological properties.
4-Methoxy-3-bromo-5-methylpyridine: This compound has the same functional groups but in a different order. It may have different chemical and biological properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for unique interactions and reactivity compared to its similar compounds .
Eigenschaften
Molekularformel |
C7H8BrNO |
|---|---|
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
4-bromo-3-methoxy-5-methylpyridine |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-9-4-6(10-2)7(5)8/h3-4H,1-2H3 |
InChI-Schlüssel |
POWRAPBFZSXKLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


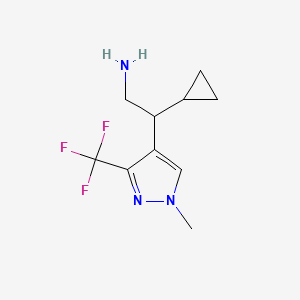
![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)

![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
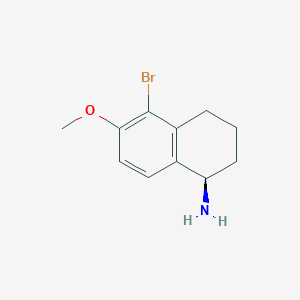
![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)
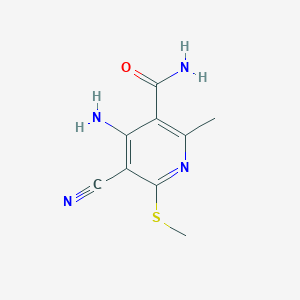
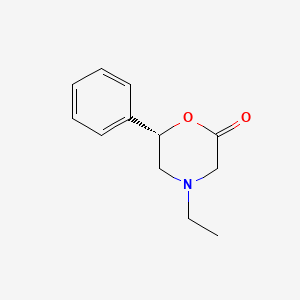


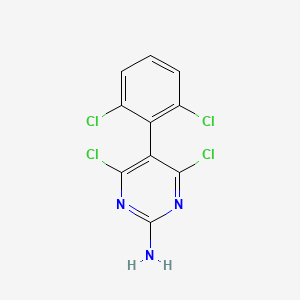
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
